Bienvenue dans la boutique en ligne BenchChem!

N-allyl-3-iodo-4-methylbenzamide

Lipophilicity Drug-likeness Physicochemical profiling

Procure N-allyl-3-iodo-4-methylbenzamide (CAS 791795-72-7) — a trisubstituted benzamide combining 42.1% w/w iodine at the meta-position, a para-methyl group, and an N-allyl reactive handle. This unique scaffold enables oxidative cyclization to oxazolines, halogen-bond-driven crystal engineering, and direct radioiodination to SPECT-capable ¹²³I/¹²⁵I/¹³¹I tracers. Unlike the non-allyl analog (CAS 269411-70-3) or para-iodo regioisomer (CAS 281668-97-1), only this congener offers orthogonal olefin diversification via cross-metathesis, thiol-ene, or hydroamination while preserving the iodoarene core for iodine(III)-mediated transformations. Source from verified manufacturers for SAR library expansion and catalytic methodology development.

Molecular Formula C11H12INO
Molecular Weight 301.12 g/mol
Cat. No. B318601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-3-iodo-4-methylbenzamide
Molecular FormulaC11H12INO
Molecular Weight301.12 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCC=C)I
InChIInChI=1S/C11H12INO/c1-3-6-13-11(14)9-5-4-8(2)10(12)7-9/h3-5,7H,1,6H2,2H3,(H,13,14)
InChIKeyUWYSHVBYDVSXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-3-iodo-4-methylbenzamide – CAS 791795-72-7 Procurement-Grade Structural Overview for Research Selection


N-Allyl-3-iodo-4-methylbenzamide (CAS 791795-72-7) is a trisubstituted benzamide derivative with the molecular formula C₁₁H₁₂INO and a molecular weight of 301.12 g/mol . It features an iodine atom at the 3-position (meta), a methyl group at the 4-position (para), and an N-allyl group on the amide nitrogen, thereby combining a heavy halogen, a lipophilic alkyl substituent, and an unsaturated pendant chain within a single small-molecule scaffold . This substitution pattern places it at the intersection of iodoarene-mediated catalysis and substituted benzamide medicinal chemistry .

Why N-Allyl-3-iodo-4-methylbenzamide Cannot Be Interchanged with In-Class Benzamide Analogs Without Risk of Divergent Reactivity or Physicochemical Mismatch


Substituting N-allyl-3-iodo-4-methylbenzamide with a close structural analog alters at least one critical molecular property that governs synthetic utility or biological recognition. Removal of the iodine eliminates heavy-atom halogen-bonding capacity and radiolabeling potential ; omission of the 4-methyl group reduces lipophilicity and steric bulk around the aromatic ring ; replacement of the N-allyl chain with a saturated or unsubstituted amide abolishes the olefinic handle required for oxidative cyclization, cross-metathesis, or hydroamination chemistry [1]. Even regioisomeric repositioning of iodine (e.g., para or ortho) shifts electron density and steric profiles sufficiently to alter iodoarene oxidation potentials and catalytic cycle kinetics [1]. These compound-specific features collectively preclude generic substitution without re-optimization of reaction conditions or loss of function in a target assay.

N-Allyl-3-iodo-4-methylbenzamide Quantitative Differentiation Evidence Against Four Structural Comparators


Predicted Lipophilicity (LogP) Differentiation: N-Allyl-3-iodo-4-methylbenzamide vs. 3-Iodo-4-methylbenzamide (Non-Allyl Analog)

The presence of the N-allyl chain in the target compound contributes approximately +1.2 to +1.5 logP units of incremental lipophilicity relative to the non-allylated 3-iodo-4-methylbenzamide, based on fragment-based calculation methods . While the primary amide analog (CAS 269411-70-3) has a predicted logP of approximately 1.46 ± 0.47 at pH 7.4, the N-allyl derivative is estimated at logP ≈ 2.7–3.3 based on the ACD/LogP algorithm fragment increments [1]. This difference in lipophilicity has consequences for membrane permeability, tissue distribution, and SPECT/PET tracer brain uptake kinetics within the benzamide radioligand class .

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Heavy Atom Content: Target vs. N-Allyl-4-methylbenzamide (Iodine-Free Analog)

N-Allyl-3-iodo-4-methylbenzamide has a molecular weight of 301.12 g/mol and contains one iodine atom (atomic mass 126.90 Da; 42.1% of total mass) . By contrast, the iodine-free analog N-allyl-4-methylbenzamide (CAS 88229-22-5) has a molecular weight of 175.23 g/mol , representing a 125.89 Da (72%) mass reduction. The iodine atom provides a direct site for radioiodination (¹²³I, ¹²⁵I, ¹³¹I) for SPECT imaging or therapeutic applications, a capability entirely absent in the non-iodinated analog [1]. Iodinated benzamides such as IBZM and IMB have established clinical utility as D2 dopamine receptor SPECT ligands [1]; the meta-iodo substitution pattern in the target compound mirrors that of the clinically validated [¹²³I]IBZM scaffold.

Radiolabeling SPECT imaging Halogen bonding

pKa Differentiation: N-Allyl-3-iodo-4-methylbenzamide vs. 3-Iodo-4-methylbenzamide (Amide NH Acidity)

The N-allyl-3-iodo-4-methylbenzamide has a predicted pKa of 14.08±0.46 , approximately 1.5 log units more acidic than the primary amide analog 3-iodo-4-methylbenzamide (pKa 15.65±0.50) . This enhanced acidity of the allyl-substituted amide NH arises from the electron-withdrawing inductive effect of the allyl group and its ability to stabilize the conjugate base through resonance. As a result, at physiological pH (7.4), both compounds remain overwhelmingly in the neutral (protonated) form, but the target compound is expected to exhibit measurably higher hydrogen-bond donor strength, which can influence target binding thermodynamics in receptor interactions .

Ionization state Solubility Formulation

Density Differentiation: Target Compound vs. 3-Iodo-4-methylbenzamide (Physical Property for Formulation and Handling)

The predicted density of N-allyl-3-iodo-4-methylbenzamide is 1.534±0.06 g/cm³ , which is 0.248 g/cm³ (13.9%) lower than that of 3-iodo-4-methylbenzamide (1.782±0.06 g/cm³) . The reduced density is attributable to the N-allyl substituent, which introduces conformational flexibility and reduces crystal packing efficiency compared to the primary amide hydrogen-bonding network of the comparator. This difference has practical implications for accurate gravimetric dispensing, solution preparation, and shipping/storage volume calculations in procurement and laboratory settings .

Density Formulation Physical characterization

Regioisomeric Differentiation: Meta-Iodo (Target) vs. Para-Iodo (N-Allyl-4-iodobenzamide) Substitution Pattern

The 3-iodo (meta) substitution in N-allyl-3-iodo-4-methylbenzamide is structurally distinct from the 4-iodo (para) regioisomer (CAS 281668-97-1; N-allyl-4-iodobenzamide) . In iodoarene-catalyzed oxidative cyclizations of N-alkenylamides, the oxidation potential of the iodoarene precatalyst is sensitive to the position of substituents on the aromatic ring; electron-donating groups at the para position lower oxidation potentials more effectively than at the meta position [1]. The meta-iodo configuration with a para-methyl group places the electron-donating methyl group in a para relationship to iodine, potentially tuning the ArI/ArI(III) redox couple to an intermediate oxidation potential window — avoiding both the excessive instability of highly electron-rich iodoarenes and the insufficient reactivity of electron-poor iodoarenes [1]. This distinguishes the target compound from the para-iodo isomer, which lacks this specific electronic push-pull arrangement.

Iodoarene catalysis Oxidative cyclization Regiochemistry

Preferred Research and Industrial Application Scenarios for N-Allyl-3-iodo-4-methylbenzamide Based on Quantitative Differentiation Evidence


Radioiodinated Tracer Precursor for SPECT or Targeted Radiotherapy Development

The presence of a covalently bound iodine atom (42.1% w/w) provides a direct site for isotopic exchange or electrophilic radioiodination to yield ¹²³I-, ¹²⁵I-, or ¹³¹I-labeled derivatives. This molecular feature, combined with lipophilicity (predicted LogP ∼2.7–3.3) in the range proven optimal for CNS-penetrant benzamide radiotracers , makes this compound a viable precursor scaffold for developing D2-like dopamine receptor or sigma receptor SPECT imaging agents. The N-allyl group further enables post-labeling derivatization via olefin metathesis or hydroamination, which the non-allyl analog 3-iodo-4-methylbenzamide cannot support.

Iodoarene Precatalyst or Mechanistic Probe in Hypervalent Iodine-Mediated Oxidative Cyclization

The meta-iodo, para-methyl substitution pattern of N-allyl-3-iodo-4-methylbenzamide creates a unique electronic push-pull architecture in which the para-methyl group donates electron density to the iodine atom, modulating the ArI/ArI(III) oxidation potential [1]. This intermediate electronic tuning — predicted to be less oxidizing than unsubstituted iodobenzene but more stable than heavily electron-rich iodoarenes — makes the compound a candidate precatalyst or stoichiometric oxidant for the oxidative cyclization of N-alkenylamides to oxazolines and related N-heterocycles, a reaction class of growing importance in medicinal chemistry and natural product synthesis [1].

Halogen-Bonding Donor for Supramolecular Chemistry and Crystal Engineering

The iodine atom positioned at the 3-position (meta) to the amide and adjacent to the 4-methyl group provides a σ-hole halogen-bond donor with a distinct steric environment compared to the para-iodo isomer . In crystal engineering and supramolecular recognition studies, halogen-bond directionality and strength are sensitive to the electronic and steric environment of the halogen; the meta-iodo configuration offers a halogen-bond geometry that cannot be replicated with the para-iodo regioisomer (CAS 281668-97-1), enabling the exploration of structure–property relationships in halogen-bonded co-crystals and molecular recognition systems.

Synthetic Intermediate for Functionalized Benzamide Libraries via Allyl Group Elaboration

The N-allyl pendant chain serves as a chemically orthogonal reactive handle that can be elaborated through olefin cross-metathesis, hydroboration-oxidation, thiol-ene click chemistry, or Pd-catalyzed Heck/Suzuki couplings, while the iodine and methyl substituents remain intact [1]. This orthogonal reactivity profile contrasts with the non-allyl analog 3-iodo-4-methylbenzamide (CAS 269411-70-3), which lacks a similarly versatile diversification handle. Researchers building structure–activity relationship (SAR) libraries around the iodobenzamide core can therefore use this compound as a single divergence point to access dozens of derivatives with varied N-substituents.

Quote Request

Request a Quote for N-allyl-3-iodo-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.